![molecular formula C9H7ClHgN2 B14514553 Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury CAS No. 62572-63-8](/img/structure/B14514553.png)
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury typically involves the reaction of 2-(1H-pyrazol-1-yl)phenyl derivatives with mercury(II) chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme can be represented as follows:
2-(1H-pyrazol-1-yl)phenyl derivative+HgCl2→this compound+by-products
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Coordination Reactions: The mercury center can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Coordination Reactions: Ligands such as phosphines, amines, and thiols can coordinate with the mercury center, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by the nucleophile.
Coordination Reactions: Products are coordination complexes with various ligands attached to the mercury center.
Aplicaciones Científicas De Investigación
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and coordination complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury: Unique due to the presence of both a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group.
Mercury(II) chloride: Lacks the organic ligand, making it less specific in its interactions.
Phenylmercury chloride: Contains a phenyl group instead of the 2-(1H-pyrazol-1-yl)phenyl group, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the combination of the chloro group and the 2-(1H-pyrazol-1-yl)phenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
62572-63-8 |
|---|---|
Fórmula molecular |
C9H7ClHgN2 |
Peso molecular |
379.21 g/mol |
Nombre IUPAC |
chloro-(2-pyrazol-1-ylphenyl)mercury |
InChI |
InChI=1S/C9H7N2.ClH.Hg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q;;+1/p-1 |
Clave InChI |
RSEDNANRDPCOGW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)N2C=CC=N2)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
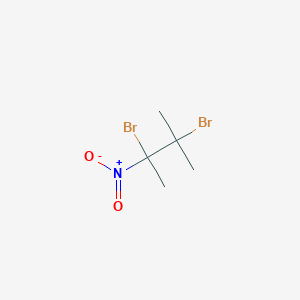
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
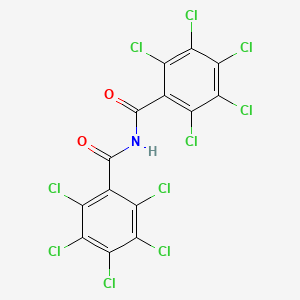
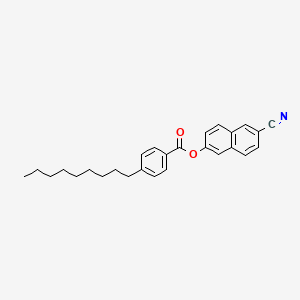
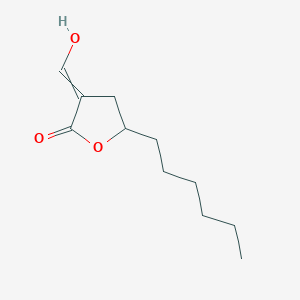
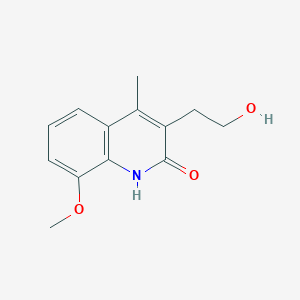

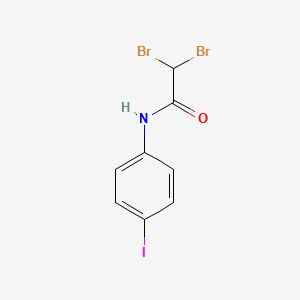
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
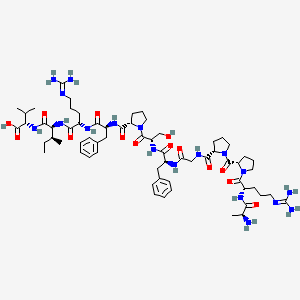
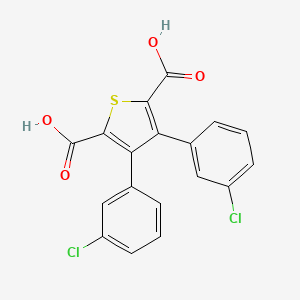
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
